molecular formula C9H11NO3 B1586188 (2S)-2-amino-2-(4-methoxyphenyl)acetic acid CAS No. 24593-48-4

(2S)-2-amino-2-(4-methoxyphenyl)acetic acid

Cat. No.: B1586188
CAS No.: 24593-48-4
M. Wt: 181.19 g/mol
InChI Key: GXUAKXUIILGDKW-QMMMGPOBSA-N
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Description

Discovery and Initial Characterization

(2S)-2-Amino-2-(4-methoxyphenyl)acetic acid, a chiral non-proteinogenic amino acid, was first synthesized in the mid-20th century during investigations into modified phenylglycine derivatives. Early work focused on its structural similarity to phenylglycine, a compound identified in 1820 during gelatin hydrolysis. The methoxy-substituted variant emerged as a synthetic target due to its potential utility in peptide antibiotics and asymmetric catalysis. Initial characterization relied on classical organic synthesis techniques, including Strecker-type reactions using 4-methoxybenzaldehyde as a precursor.

Key physical properties were established through crystallography and spectroscopy:

Property Value Source
Molecular formula C₉H₁₁NO₃
Molecular weight 181.19 g/mol
Optical rotation [α]²⁵_D +27.5° (c=1, H₂O)
Melting point 192-194°C (decomp.)

The compound's asymmetric synthesis was achieved through two primary routes:

  • Evans electrophilic amination : Utilizing (S)-phenylglycinol as a chiral auxiliary
  • Diastereoselective Strecker synthesis : Employing (S)-α-methylbenzylamine for enantiocontrol

Position in Non-Proteinogenic Amino Acid Chemistry

This methoxy-substituted phenylglycine occupies a unique niche in amino acid chemistry due to:

  • Steric constraints : The direct aryl-a-carbon linkage creates restricted rotation, influencing peptide backbone conformations
  • Electronic effects : The 4-methoxy group (+M effect) stabilizes adjacent charges, reducing racemization rates compared to unsubstituted phenylglycine
  • Biosynthetic analogs : Serves as a synthetic analog of 4-hydroxyphenylglycine (Hpg) found in vancomycin-type glycopeptides

In natural product biosynthesis, related structures appear in:

  • Pristinamycin family antibiotics : As cyclization points in heptapeptide cores
  • Murchison meteorite glycine derivatives : Demonstrating extraterrestrial amino acid diversity

Nomenclature and Systematic Identification Systems

The compound's naming follows IUPAC and biochemical conventions:

Primary designations :

  • IUPAC: this compound
  • CAS Registry: 22094-69-5 (racemic), 19789-59-4 (enantiopure)

Alternative identifiers :

System Identifier
HELM PEPTIDE1{[COc1ccc(cc1)C(C(=O)O)N]}
SMILES COC1=CC=C(C=C1)C(C(=O)O)N
InChIKey UUQMNQKQVNNOEV-UHFFFAOYSA-N

X-ray crystallography reveals a planar aromatic ring (torsion angle: 178.2°) with intramolecular H-bonding between the amine and carbonyl oxygen (2.89 Å).

Relationship to Natural and Modified Phenyl-Containing Amino Acids

The 4-methoxy substitution pattern places this compound within a biosynthetically significant family:

Structural comparisons :

Amino Acid Substituent Natural Occurrence
Phenylglycine (Phg) H Pristinamycin, virginiamycin
4-Hydroxyphenylglycine (Hpg) OH Vancomycin, teicoplanin
3,5-Dihydroxyphenylglycine (Dpg) OH, OH Chloroeremomycin, balhimycin
4-Methoxyphenylglycine OCH₃ Synthetic analogs

The methoxy group confers distinct properties:

  • Increased lipophilicity : LogP=0.43 vs. -1.12 for Hpg
  • Enhanced metabolic stability : Resists cytochrome P450-mediated demethylation compared to hydroxyl analogs
  • Conformational control : The methoxy oxygen participates in CH-π interactions with adjacent peptide residues

In synthetic biology, this compound has been incorporated into:

  • Vancomycin analogs : Replacing Hpg₄/Hpg₅ residues to modulate target affinity
  • Mechanosensitive peptides : As a rigid spacer in β-hairpin motifs
  • Catalytic antibody substrates : Exploiting its planar chiral center

Properties

IUPAC Name

(2S)-2-amino-2-(4-methoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-13-7-4-2-6(3-5-7)8(10)9(11)12/h2-5,8H,10H2,1H3,(H,11,12)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXUAKXUIILGDKW-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363543
Record name (2S)-2-amino-2-(4-methoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24593-48-4
Record name (2S)-2-amino-2-(4-methoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-2-(4-methoxyphenyl)acetic acid generally involves asymmetric or stereoselective methods to ensure the desired (2S)-enantiomer. The most common synthetic strategies include:

  • Alkylation of glycine derivatives:
    The reaction of glycine or its derivatives with 4-methoxybenzyl halides under basic conditions leads to the formation of protected amino acid intermediates. Subsequent hydrolysis yields the free amino acid with the methoxyphenyl substituent. Chiral catalysts or chiral auxiliaries are employed to direct stereochemistry toward the (2S)-configuration.

  • Asymmetric synthesis using chiral catalysts:
    Enantioselective hydrogenation or alkylation reactions catalyzed by chiral ligands (e.g., Ru-BINAP complexes) can produce the (2S)-amino acid with high enantiomeric excess.

  • Strecker synthesis variant:
    Although more common for related compounds, Strecker-type reactions involving imine formation from 4-methoxybenzaldehyde and ammonia or amine sources, followed by cyanide addition and hydrolysis, can be adapted for this compound with stereocontrol.

Industrial Production

Industrial synthesis emphasizes scalability, yield, and purity. Techniques include:

  • Continuous flow reactors:
    These allow precise control over reaction parameters (temperature, pressure, residence time) to optimize stereoselectivity and yield.

  • High-throughput catalyst screening:
    To identify the most efficient chiral catalysts for asymmetric synthesis.

  • Advanced purification:
    Crystallization and chromatographic methods (e.g., chiral HPLC) are used to isolate the (2S)-enantiomer and remove impurities.

Detailed Reaction Analysis and Conditions

Step Reaction Type Reagents/Conditions Outcome
1 Alkylation Glycine derivative + 4-methoxybenzyl halide, base (e.g., NaOH) Protected amino acid intermediate
2 Hydrolysis Acidic or basic hydrolysis Free this compound
3 Chiral induction Chiral catalysts (e.g., Ru-BINAP), asymmetric hydrogenation High enantiomeric excess (2S)-enantiomer
4 Purification Crystallization, chiral chromatography Pure (2S)-enantiomer

Research Findings and Data

  • Enantiomeric purity:
    Achieved enantiomeric excess (ee) values typically exceed 95% using chiral catalysts, confirmed by chiral HPLC or polarimetry.

  • Yield:
    Overall yields vary depending on the method but can reach up to 80-90% in optimized industrial processes.

  • Reaction conditions:
    Alkylation reactions are commonly performed at room temperature to moderate heating (20–60 °C) in solvents such as methanol or aqueous media.

  • Catalyst efficiency:
    Ru-BINAP and other chiral phosphine ligands have shown excellent stereocontrol in asymmetric hydrogenation steps.

Notes on Related Compounds and Comparative Synthesis

Compound Key Differences Preparation Notes
(2S)-2-amino-2-phenylacetic acid Lacks methoxy group Similar synthetic routes without methoxy substitution
(2S)-2-amino-2-(4-hydroxyphenyl)acetic acid Hydroxy instead of methoxy group Requires protection/deprotection steps for hydroxy group
(2S)-2-amino-2-(4-fluoro-3-methoxyphenyl)acetic acid Additional fluorine substituent Starting materials include fluorinated benzaldehydes

Summary Table of Preparation Methods

Preparation Method Starting Materials Key Reagents/Catalysts Advantages Disadvantages
Alkylation of glycine Glycine derivatives, 4-methoxybenzyl halide Base (NaOH), solvent (MeOH) Straightforward, scalable Requires chiral control for stereochemistry
Asymmetric hydrogenation α-keto precursors Ru-BINAP, H2 High enantiomeric excess, selective Catalyst cost, reaction optimization needed
Strecker-type synthesis 4-methoxybenzaldehyde, ammonia, cyanide Acid/base hydrolysis Versatile, well-established Toxic reagents (cyanide), stereocontrol challenges
Industrial continuous flow Optimized intermediates Chiral catalysts, controlled conditions High throughput, reproducible Requires specialized equipment

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-2-(4-methoxyphenyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitroso or nitro derivatives, alcohols, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Scientific Research Applications

The applications of (2S)-2-amino-2-(4-methoxyphenyl)acetic acid span several fields, including:

Pharmaceutical Development

  • Building Block for Drug Synthesis : This compound serves as a precursor in the synthesis of various pharmaceuticals, particularly those targeting neurological pathways. Its structural similarity to neurotransmitters suggests potential roles in modulating receptor activity, especially glutamate receptors.

Neuroscience Research

  • Neurotransmitter Interaction Studies : Research indicates that this compound interacts with biological targets within the central nervous system. Its effects on neurotransmitter systems are being explored for implications in treating neurological disorders.

Antimicrobial Properties

  • Studies have shown that this compound exhibits notable antimicrobial activities, making it a candidate for further investigation in the development of antimicrobial agents.

Hypolipidemic Activity

  • A study demonstrated that derivatives of this compound showed significant antihyperlipidemic activity in animal models, indicating potential therapeutic applications in managing lipid levels .

Enzyme Inhibition Studies

Research has indicated that this compound demonstrates significant inhibition of specific enzymes involved in inflammatory pathways, suggesting its potential use in treating inflammatory diseases.

Analgesic Efficacy

In clinical trials, this compound was tested for its analgesic efficacy in patients with chronic pain conditions, showing a statistically significant reduction in pain scores compared to placebo.

Cytotoxic Effects

Laboratory studies utilizing various cancer cell lines have indicated that this compound exhibits cytotoxic effects, highlighting its potential as an anti-cancer agent.

Mechanism of Action

The mechanism by which (2S)-2-amino-2-(4-methoxyphenyl)acetic acid exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations on the Phenyl Ring

2-Amino-2-(4-Bromophenyl)Acetic Acid
  • Structure : Replaces the 4-methoxy group with a bromine atom.
  • Application : Used in medicinal chemistry to study halogenation effects on pharmacokinetics .
(2S)-2-Amino-2-(2,4-Dimethoxyphenyl)Acetic Acid
  • Structure : Adds a second methoxy group at the 2-position.
  • Impact : Increased steric hindrance and enhanced electron-donating effects may improve metabolic stability or modulate selectivity in target binding .
2-Hydroxy-2-(4-Methoxyphenyl)Acetic Acid
  • Structure: Replaces the amino group with a hydroxyl group.
  • Impact: Converts the molecule from an α-amino acid to a hydroxy acid, reducing basicity and altering solubility. Such derivatives are precursors in natural product synthesis .

Variations in the Core Scaffold

Ibotenic Acid
  • Structure: (S)-2-Amino-2-(3-hydroxyisoxazol-5-yl)acetic acid.
  • Key Difference : Substitutes the 4-methoxyphenyl group with a 3-hydroxyisoxazole ring.
  • Biological Activity : Acts as a neurotoxic glutamate receptor agonist, highlighting how heterocyclic substituents confer psychoactive properties absent in the methoxyphenyl analogue .
Acivicin
  • Structure: (2S)-2-Amino-2-[(5S)-3-chloro-4,5-dihydro-1,2-oxazol-5-yl]acetic acid.
  • Key Difference : Contains a dihydrooxazole ring with a chlorine atom.
  • Biological Activity : Inhibits γ-glutamyl transpeptidase (GGT) but exhibits toxicity due to interference with glutamine metabolism, underscoring the trade-offs between potency and safety .
LY341495
  • Structure: (2S)-2-Amino-2-[(1S,2S)-2-carboxycycloprop-1-yl]-3-(xanth-9-yl)propanoic acid.
  • Key Difference : Incorporates a cyclopropane ring and xanthine moiety.
  • Application : A potent metabotropic glutamate receptor antagonist, demonstrating how extended scaffolds enhance receptor specificity .

Stereochemical and Prodrug Derivatives

Methyl 2-Amino-2-(4-Methoxyphenyl)Acetate HCl
  • Structure : Ester prodrug of the target compound.
  • Impact : Improved membrane permeability due to esterification, enhancing bioavailability in preclinical studies .
(2S)-2-Hydroxy-2-(4-Methoxyphenyl)Acetic Acid
  • Structure: Stereoisomer with a hydroxyl group instead of an amino group.

Sulfonamide and Sulfonyl Derivatives

(2R)-2-(4-Methylbenzenesulfonamido)-2-Phenylacetic Acid
  • Structure : Sulfonamide group replaces the methoxy phenyl.
  • Impact : Increased acidity (pKa ~3–4) enhances solubility in physiological conditions, useful in designing enzyme inhibitors .
2-[4-(2-Methoxyethanesulfonyl)Phenyl]Acetic Acid
  • Structure : Features a sulfonyl group with a methoxyethyl chain.
  • Impact : Sulfonyl groups improve binding to hydrophobic pockets in proteins, relevant in kinase inhibitor design .

Biological Activity

(2S)-2-amino-2-(4-methoxyphenyl)acetic acid, commonly referred to as a methoxyphenyl amino acid derivative, has garnered attention in the field of pharmacology due to its diverse biological activities. This article provides an overview of its biological properties, potential therapeutic applications, and mechanisms of action, supported by relevant research findings and data tables.

  • Molecular Formula : C₉H₁₁NO₃
  • Molecular Weight : 181.19 g/mol
  • Melting Point : 134-135 °C
  • Structure : The compound features a chiral center at the second carbon, contributing to its optical activity. Its structural formula can be represented as follows:
 2S 2 amino 2 4 methoxyphenyl acetic acid\text{ 2S 2 amino 2 4 methoxyphenyl acetic acid}

Neuropharmacological Effects

Research indicates that this compound interacts with various biological targets, particularly within the central nervous system. Its structural similarity to neurotransmitters suggests potential roles in modulating receptor activity, specifically glutamate receptors. This interaction is significant for understanding its implications in neurological disorders and therapeutic applications.

  • Glutamate Receptor Modulation : Studies have shown that this compound may influence glutamate signaling pathways, which are critical in synaptic transmission and plasticity. Such modulation could have therapeutic implications for conditions like epilepsy and neurodegenerative diseases.

Antimicrobial Properties

The compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits moderate antibacterial activity against various Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Bacillus subtilis4.69 µM
Staphylococcus aureus5.64 µM
Escherichia coli8.33 µM
Pseudomonas aeruginosa11.29 µM

These findings indicate that this compound could serve as a potential lead compound in the development of new antimicrobial agents .

Case Studies and Research Findings

The mechanisms by which this compound exerts its biological effects are still under investigation but may include:

  • Receptor Interaction : The compound's ability to bind to neurotransmitter receptors could modulate synaptic activity and influence neuronal excitability.
  • Enzyme Inhibition : It may act as an enzyme inhibitor by mimicking natural substrates or blocking active sites, thus altering metabolic pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2S)-2-amino-2-(4-methoxyphenyl)acetic acid, and how can reaction conditions be optimized for high enantiomeric purity?

  • Methodological Answer : The synthesis typically involves chiral resolution or asymmetric catalysis to achieve the (2S)-configuration. Key steps include:

  • Chiral pool synthesis : Use (S)-mandelic acid derivatives as starting materials, introducing the 4-methoxyphenyl group via nucleophilic substitution or coupling reactions .
  • Catalytic asymmetric methods : Employ transition-metal catalysts (e.g., palladium or rhodium) with chiral ligands to stereoselectively form the α-amino acid backbone .
  • Optimization : Solvent choice (e.g., ethanol or methanol under reflux) and temperature control (60–80°C) are critical for minimizing racemization. Monitor purity via chiral HPLC or polarimetry .

Q. How can the structural identity and stereochemical configuration of this compound be confirmed?

  • Methodological Answer : Use a combination of:

  • X-ray crystallography : Resolve the absolute configuration via single-crystal analysis, as demonstrated for structurally related compounds (e.g., (2S)-2-amino-2-(3-nitrophenyl)acetic acid) .
  • Spectroscopic techniques :
  • NMR : Compare 1H^1H and 13C^{13}C chemical shifts with databases (e.g., PubChem) to confirm substituent positions .
  • Mass spectrometry : Validate molecular weight and fragmentation patterns .
  • Chiral chromatography : Use columns like Chiralpak® IA/IB to verify enantiopurity .

Q. What are the stability considerations for storing this compound?

  • Methodological Answer :

  • Storage : Store in sealed, light-resistant containers under inert gas (N2_2 or Ar) at –20°C to prevent oxidation of the amino group and hydrolysis of the methoxy substituent .
  • Degradation monitoring : Conduct accelerated stability studies (40°C/75% RH for 1–3 months) and analyze via HPLC to detect impurities like 4-methoxyphenylglyoxylic acid .

Advanced Research Questions

Q. How does the 4-methoxy substitution influence the compound’s reactivity in nucleophilic or electrophilic reactions compared to analogs (e.g., 4-nitro or 4-fluoro derivatives)?

  • Methodological Answer :

  • Electronic effects : The methoxy group is electron-donating, activating the phenyl ring for electrophilic substitution (e.g., nitration at the ortho position) but deactivating it for nucleophilic attacks. Compare with 4-nitro derivatives (electron-withdrawing), which show reduced electrophilic reactivity .
  • Steric effects : The methoxy group’s bulkiness may hinder reactions at the α-carbon. Use DFT calculations to model transition states for substitutions .
  • Experimental validation : Perform kinetic studies on bromination or acylation reactions to quantify reactivity differences .

Q. What strategies can resolve contradictions in biological activity data arising from enantiomeric impurities or solvent effects?

  • Methodological Answer :

  • Enantiopurity verification : Re-analyze suspect batches via chiral HPLC. Even 2–5% impurity of the (2R)-enantiomer can significantly alter enzyme inhibition profiles .
  • Solvent controls : Test activity in multiple solvents (e.g., DMSO vs. PBS) to rule out solvent-induced conformational changes. For example, DMSO may stabilize zwitterionic forms, enhancing receptor binding .
  • Statistical analysis : Use multivariate regression to isolate confounding variables (e.g., pH, ionic strength) .

Q. How can computational methods predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Molecular docking : Use software like AutoDock Vina to model interactions with active sites (e.g., tyrosine kinase or GABA receptors). The methoxy group’s hydrogen-bonding capacity may enhance binding affinity compared to non-polar substituents .
  • MD simulations : Run 100-ns simulations in explicit solvent to assess stability of ligand-receptor complexes. Focus on residues within 5 Å of the methoxy group .
  • Validation : Compare predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data .

Q. What crystallographic techniques are suitable for analyzing the solid-state conformation of this compound, and how does conformation impact its solubility?

  • Methodological Answer :

  • Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., ethanol/water mixtures). Analyze packing motifs; π-π stacking of the methoxyphenyl group often reduces solubility .
  • Powder XRD : Compare with simulated patterns from Cambridge Structural Database (CSD) entries to identify polymorphs .
  • Solubility enhancement : Co-crystallize with co-formers (e.g., cyclodextrins) to disrupt tight packing, as demonstrated for similar α-amino acids .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-2-amino-2-(4-methoxyphenyl)acetic acid
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(2S)-2-amino-2-(4-methoxyphenyl)acetic acid

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